(3-苯基-1-金刚烷基)乙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

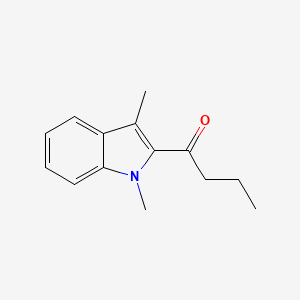

“(3-Phenyl-1-adamantyl)acetic acid” is an adamantane-based compound . Adamantane and its derivatives have been introduced into many drugs for current clinical research and some of them are used for the treatment of neurological disease and/or used as the antiviral agents as well as the agents against type-2 diabetes .

Synthesis Analysis

The synthesis of “(3-Phenyl-1-adamantyl)acetic acid” was characterized by X-ray diffraction (XRD), thermogravimetric analysis (TGA), Fourier transform infrared spectroscopy (FTIR), etc . This compound should be a beneficial complement or extension to the existing adamantyl-based materials .Molecular Structure Analysis

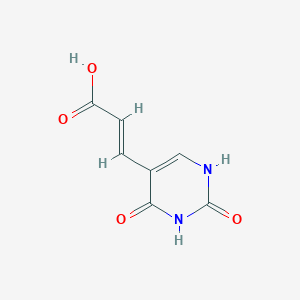

The “(3-Phenyl-1-adamantyl)acetic acid” molecule contains a total of 45 bonds. There are 23 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 5 six-membered rings, 3 eight-membered rings, 1 carboxylic acid (aliphatic), and 1 hydroxyl group .Chemical Reactions Analysis

Adamantane derivatives, including “(3-Phenyl-1-adamantyl)acetic acid”, have been used in the synthesis of various polymers. Synthetic methods for these polymers include typical polymer reactions of introducing adamantyl groups into existing polymers and the polymerization of monomers bearing pendant adamantyl groups .Physical And Chemical Properties Analysis

Adamantane is bulky, rigid, and hydrophobic and shows characteristic features such as transparency in the UV region and good chemical and thermal stability . The resulting adamantyl-substituted polymers show extremely high glass transition temperatures and high thermal stability derived from the stiff adamantyl substituents compared with the corresponding parent polymers .科学研究应用

1. 自酰化和衍生物形成

在三氟乙酸酐中,由三氟甲磺酸催化的1-金刚烷基乙酸的自酰化会导致各种衍生物的形成,如酯类、酰胺和酮烯。这种方法提供了一种有效的途径来合成以前未知的化合物,如2,4-双(1-金刚烷基)乙酸乙酯,其衍生物和立体位阻的酮烯。这些衍生物可能在有机合成和材料科学中具有潜在应用(Kovalev et al., 2010)。

2. 胆碱酯酶抑制活性

基于金刚烷基的化合物,包括(3-苯基-1-金刚烷基)乙酸的衍生物,已显示出对乙酰胆碱酯酶(AChE)和丁酰胆碱酯酶(BChE)的显著抑制活性,这些酶与神经退行性疾病有关。这些化合物显示出用于开发新的治疗方法,如治疗阿尔茨海默病的潜力(Kwong et al., 2017)。

3. 材料科学应用

使用1,3-金刚烷二羧酸和丙烯松香酸合成不含苯基的新型酯缩醛聚合物,展示了金刚烷基衍生物在材料科学中的潜力。这些聚合物具有高热稳定性和在常见溶剂中的溶解性,表明它们可用于光聚合应用,如用于193纳米光刻的光阻剂(Wang et al., 2007)。

4. 药物化学中的合成和表征

已合成和表征了3-苯基-金刚烷-1-羧酸,用于药物化学中的潜在用途。金刚烷衍生物在治疗神经系统疾病、抗病毒药物和2型糖尿病方面具有应用。这项研究表明金刚烷在新药物化合物开发中的不断扩大作用(Feng et al., 2019)。

5. 新型2-[3-(1-金刚烷基)-4-取代-5-硫代-1,2,4-三唑啉-1-基]乙酸的合成

对新型金刚烷基三唑啉基乙酸的合成研究表明其具有抗微生物和抗炎活性。这些化合物显示出在开发新的治疗剂方面的潜力,特别是在抗感染和抗炎药物发现中(Al-Deeb et al., 2006)。

未来方向

Adamantane derivatives, including “(3-Phenyl-1-adamantyl)acetic acid”, have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials, owing to their unique structural, biological, and stimulus-responsive properties . The synthesis of substituted adamantanes and substituted higher diamondoids is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives .

属性

IUPAC Name |

2-(3-phenyl-1-adamantyl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22O2/c19-16(20)11-17-7-13-6-14(8-17)10-18(9-13,12-17)15-4-2-1-3-5-15/h1-5,13-14H,6-12H2,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUDYINFVSMWUNU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3(CC1CC(C2)(C3)C4=CC=CC=C4)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90377915 |

Source

|

| Record name | (3-Phenyl-1-adamantyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90377915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Phenyl-1-adamantyl)acetic acid | |

CAS RN |

161036-56-2 |

Source

|

| Record name | (3-Phenyl-1-adamantyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90377915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(4-chloro-3-methylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1362110.png)

![[5-(3,4-dimethoxyphenyl)-2H-tetrazol-2-yl]acetic acid](/img/structure/B1362111.png)

![1-[(5-Methoxy-1-methyl-1H-benzimidazol-2-YL)thio]-3,3-dimethylbutan-2-one](/img/structure/B1362113.png)

![1-[(1-Phenyl-1H-tetrazol-5-YL)thio]acetone](/img/structure/B1362114.png)

![Pyrrolidine, 1-[2-(4-chlorophenoxy)ethyl]-](/img/structure/B1362116.png)

![Methyl 3-aminobenzo[b]thiophene-2-carboxylate](/img/structure/B1362130.png)